3'-Azetidinomethyl-3,4-dichlorobenzophenone
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Overview
Description
3’-Azetidinomethyl-3,4-dichlorobenzophenone is a chemical compound with the molecular formula C17H15Cl2NO It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-3,4-dichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Base: Bases such as potassium carbonate or sodium hydride are employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 3’-Azetidinomethyl-3,4-dichlorobenzophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-3,4-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
3’-Azetidinomethyl-3,4-dichlorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-3,4-dichlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and dichlorobenzophenone core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3’-Aminomethyl-3,4-dichlorobenzophenone
- 3’-Hydroxymethyl-3,4-dichlorobenzophenone
- 3’-Methoxymethyl-3,4-dichlorobenzophenone
Uniqueness
3’-Azetidinomethyl-3,4-dichlorobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKAJVKASFLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643277 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-15-1 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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